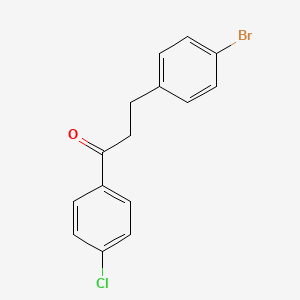

3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-1-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFLWIBVHSFHAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901229420 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901229420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898761-34-7 | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901229420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Profiling of Substituted Chalcones: A Technical Guide

This guide serves as a technical blueprint for the physicochemical characterization and optimization of substituted chalcones. It is designed for medicinal chemists and pharmaceutical scientists requiring actionable data and validated protocols.

Introduction: The Privileged Scaffold

Chalcones (1,3-diphenyl-2-propen-1-one) represent a "privileged scaffold" in medicinal chemistry due to their ability to bind multiple receptor subtypes with high affinity. Their core structure consists of two aromatic rings (Ring A and Ring B) linked by an

From a physicochemical perspective, this conjugated enone linker is the "warhead." It governs the molecule's electronic distribution, reactivity (Michael addition susceptibility), and planarity. Understanding how substituents modulate this core is critical for converting a raw chalcone hit into a drug-like lead.

Synthesis & Structural Foundation

The physicochemical properties of a chalcone are fixed at the moment of synthesis. The Claisen-Schmidt Condensation remains the gold standard for generating structural diversity.

Reaction Mechanism & Causality

The reaction involves the condensation of an acetophenone (Ring A) with a benzaldehyde (Ring B). The choice of catalyst (base vs. acid) and substituents dictates the yield and purity.

-

Base Catalysis (NaOH/KOH): Preferred for electron-poor aldehydes. The base generates an enolate from the acetophenone, which attacks the carbonyl of the benzaldehyde.

-

Electronic Influence: Electron-withdrawing groups (EWGs) on the aldehyde (Ring B) accelerate the nucleophilic attack, increasing yield. Electron-donating groups (EDGs) stabilize the aldehyde carbonyl, requiring longer reaction times or stronger bases.

Visualization: Claisen-Schmidt Mechanism

The following diagram illustrates the stepwise electronic flow, highlighting the critical dehydration step that establishes the conjugated system.

Figure 1: Mechanistic flow of the Claisen-Schmidt condensation. The dehydration step drives the equilibrium forward, locking the molecule into its conjugated E-isomer form.

Validated Synthesis Protocol

Objective: Synthesis of 4'-hydroxy-4-methoxychalcone. Scale: 10 mmol.

-

Reactant Preparation: Dissolve 4-hydroxyacetophenone (1.36 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in Ethanol (20 mL) .

-

Why Ethanol? It solubilizes the organic reactants but often precipitates the chalcone product, simplifying purification.

-

-

Catalysis: Add 40% aqueous NaOH (5 mL) dropwise while stirring at 0°C.

-

Control Point: Maintain low temperature initially to prevent side reactions (Cannizzaro reaction) or polymerization.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

-

Monitoring: Use TLC (Hexane:Ethyl Acetate 3:1). The product usually appears as a bright yellow spot (UV active).

-

-

Quenching: Pour the reaction mixture into crushed ice (100 g) containing HCl (5 mL).

-

Causality: Acidification neutralizes the phenoxide (from NaOH) back to the phenol and precipitates the product.

-

-

Purification: Filter the precipitate. Recrystallize from hot ethanol.

Physicochemical Characterization

Once synthesized, the chalcone must be profiled.[4] The following parameters directly correlate with biological efficacy (pharmacokinetics).

Electronic Properties (Hammett Correlations)

The electronic distribution across the enone system (

-

Hammett

Constants: The reactivity of the-

(EWG, e.g.,

-

(EDG, e.g.,

-

(EWG, e.g.,

Spectral Signatures (UV-Vis)

Chalcones exhibit two primary absorption bands:

-

Band I (340–390 nm): Electron transfer from the B-ring to the carbonyl group (cinnamoyl system).

-

Band II (220–270 nm): Benzoyl moiety absorption.

Bathochromic Shift (Red Shift):

Adding an EDG (e.g.,

-

Example: Unsubstituted chalcone

nm -

Application: This property is vital when designing fluorescent probes or UV-filters.

Lipophilicity (LogP) & Solubility

Chalcones are inherently lipophilic (LogP typically 3.0–5.0), often violating Lipinski’s Rule of 5 regarding solubility.

-

Structural Tuning:

-

Unsubstituted: High LogP (~3.8), poor aqueous solubility.

-

Hydroxylation (-OH): Reduces LogP by ~0.6–0.8 units per group; significantly improves aqueous solubility.

-

Methoxylation (-OMe): Slight increase or neutral effect on LogP; improves metabolic stability compared to -OH but does not aid aqueous solubility significantly.

-

Comparative Data Table

The following table summarizes the physicochemical shifts based on substitution patterns on the B-Ring (with A-Ring fixed as phenyl).

| Substituent (R) | Hammett | LogP (Exp.) | Melting Point (°C) | Effect on Reactivity | |

| -H | 0.00 | 308 | 3.78 | 55–57 | Baseline |

| -Cl | +0.23 | 315 | 4.35 | 98–100 | Moderate Increase |

| -NO | +0.78 | 320 | 3.65 | 160–162 | High (Strong Electrophile) |

| -OCH | -0.27 | 345 | 3.82 | 75–77 | Decreased |

| -OH | -0.37 | 355 | 3.10 | 150–152 | Decreased (H-bond donor) |

| -N(CH | -0.83 | 415 | 4.10 | 112–114 | Very Low (Strong donor) |

Experimental Workflows

Protocol: Lipophilicity Determination (RP-TLC Method)

While Shake-flask is the traditional standard, Reversed-Phase TLC (RP-TLC) is higher throughput and correlates excellently with LogP for chalcones.

Materials:

-

C18 Silica Gel Plates (Stationary Phase).

-

Mobile Phase: Methanol/Water mixtures (varying from 50% to 80% MeOH).

Procedure:

-

Spotting: Dissolve chalcones in acetone (1 mg/mL) and spot 1

L onto the C18 plate. -

Elution: Run the TLC in varying ratios of Methanol (

). -

Calculation: Calculate

values and convert to -

Extrapolation: Plot

vs. -

Validation: Use a calibration curve with standards (e.g., acetophenone, benzophenone) to convert

to LogP.

Optimization Logic Tree

Use this workflow to optimize a chalcone hit for drug-likeness.

Figure 2: Decision matrix for optimizing chalcone physicochemical properties. High lipophilicity and excessive electrophilicity are the most common failure modes.

References

-

MDPI (Molecules). Lipophilicity as a Central Component of Drug-Like Properties of Chalcones and Flavonoid Derivatives. [Link]

-

Journal of Planar Chromatography. Evaluation of the lipophilicity of chalcones by RP-TLC and computational methods. [Link]

-

Bulgarian Chemical Communications. UV-VIS absorption and fluorescent characteristics of some substituted synthetic chalcones. [Link]

-

Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. [Link]

Sources

An In-depth Technical Guide to the Spectral Characterization of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

This technical guide provides a comprehensive analysis of the spectral data for 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one, a molecule of interest in synthetic and medicinal chemistry. As a saturated derivative of a chalcone, its structural elucidation is paramount for confirming synthesis outcomes and for use in further research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The interpretation of this data is built upon established principles of spectroscopy and comparison with structurally similar compounds.

Introduction

3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is a propiophenone derivative featuring two distinct halogen-substituted aromatic rings. The structural confirmation of such molecules is a critical step in any synthetic workflow, ensuring the desired product has been obtained and is of sufficient purity for subsequent applications. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide will delve into the expected spectral data for this compound, explaining the rationale behind the interpretation of each piece of data. While direct experimental data for this specific molecule is not widely published, this guide will present a robust, predicted spectral profile based on data from closely related analogs and foundational spectroscopic principles.

Molecular Structure and Atom Labeling

For clarity in the subsequent spectral analysis, the atoms of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one are systematically labeled as shown in the diagram below. This labeling will be used to assign specific signals in the NMR spectra.

Figure 1: Labeled structure of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a ¹H NMR spectrum of the title compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument, typically operating at a frequency of 300 MHz or higher, is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain spectrum. Phasing and baseline correction are applied to obtain the final spectrum.

Figure 2: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one in CDCl₃ is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.85 | Doublet | 2H | H-2, H-6 |

| ~ 7.45 | Doublet | 2H | H-3, H-5 |

| ~ 7.40 | Doublet | 2H | H-11, H-15 |

| ~ 7.05 | Doublet | 2H | H-12, H-14 |

| ~ 3.25 | Triplet | 2H | H-8 (α-CH₂) |

| ~ 3.05 | Triplet | 2H | H-9 (β-CH₂) |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 7.0-8.0 ppm): The spectrum is expected to show four distinct signals in the aromatic region, each integrating to two protons.

-

The protons on the 4-chlorophenyl ring (H-2, H-6, H-3, and H-5) will appear as two doublets due to ortho-coupling. The protons H-2 and H-6, being ortho to the electron-withdrawing carbonyl group, will be deshielded and appear at a lower field (~7.85 ppm) compared to H-3 and H-5 (~7.45 ppm). This is a classic AA'BB' system that often appears as two distinct doublets.

-

Similarly, the protons on the 4-bromophenyl ring (H-11, H-15, H-12, and H-14) will also present as an AA'BB' system, resulting in two doublets. The protons H-11 and H-15 will be at a slightly different chemical shift (~7.40 ppm) than H-12 and H-14 (~7.05 ppm). The bromine atom's electronic effect influences these shifts.

-

-

Aliphatic Region (δ 3.0-3.5 ppm): The two methylene groups of the propane chain (C-8 and C-9) will appear as two triplets.

-

The protons on C-8 (α to the carbonyl group) are more deshielded and are expected to resonate at a lower field (~3.25 ppm). They will be split into a triplet by the adjacent C-9 protons.

-

The protons on C-9 (β to the carbonyl group) will be found at a higher field (~3.05 ppm) and will also be split into a triplet by the neighboring C-8 protons. The coupling constant (J) for both triplets is expected to be around 7-8 Hz.

-

This predicted pattern is consistent with the spectral data of similar compounds like 1-(4-Bromophenyl)-3-chloropropan-1-one[1][2] and 3-(4-chlorophenyl)-1-phenylpropan-1-one[3].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is detailed below.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 197.0 | C-7 (C=O) |

| ~ 139.5 | C-4 |

| ~ 139.0 | C-13 |

| ~ 135.0 | C-1 |

| ~ 132.0 | C-12, C-14 |

| ~ 130.0 | C-11, C-15 |

| ~ 129.5 | C-2, C-6 |

| ~ 129.0 | C-3, C-5 |

| ~ 122.0 | C-10 |

| ~ 40.0 | C-8 |

| ~ 30.0 | C-9 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-7): The ketone carbonyl carbon is the most deshielded and is expected to appear at a very low field, around 197.0 ppm.

-

Aromatic Carbons:

-

The quaternary carbons attached to the halogens (C-4 and C-13) and the carbonyl group (C-1) will have distinct chemical shifts. The carbon bearing the chlorine (C-4) is expected around 139.5 ppm, while the carbon with bromine (C-13) will be at a slightly different position, around 139.0 ppm. The ipso-carbon of the bromophenyl ring (C-10) will be around 122.0 ppm.

-

The protonated aromatic carbons will appear in the range of 128-132 ppm. Due to the symmetry of the para-substituted rings, there will be four signals for these eight carbons.

-

-

Aliphatic Carbons:

-

The α-methylene carbon (C-8) will be deshielded by the adjacent carbonyl group and is predicted to be around 40.0 ppm.

-

The β-methylene carbon (C-9) is further from the carbonyl and will resonate at a higher field, around 30.0 ppm.

-

These assignments are based on the known effects of substituents on aromatic and aliphatic carbon chemical shifts and are supported by data from related structures[1][4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectrum Acquisition

A common method for obtaining the IR spectrum of a solid sample is Attenuated Total Reflectance (ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The ATR accessory is placed in the sample compartment of an FTIR spectrometer. The IR beam is directed into the crystal, and the spectrum is recorded.

-

Data Processing: A background spectrum (of the empty ATR crystal) is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Figure 3: Workflow for ATR-FTIR Spectroscopy.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1685 | Strong | C=O stretch (ketone) |

| ~ 1580 | Medium-Strong | Aromatic C=C stretch |

| ~ 1090 | Strong | C-Cl stretch |

| ~ 1010 | Strong | C-Br stretch |

Interpretation of the IR Spectrum

-

C=O Stretch: The most characteristic peak will be the strong absorption band for the carbonyl (C=O) stretch of the ketone, expected around 1685 cm⁻¹. This is a key indicator of the propiophenone core.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups will be observed just below 3000 cm⁻¹.

-

C=C Stretches: The aromatic ring C=C stretching vibrations will give rise to one or more bands in the 1600-1450 cm⁻¹ region, with a notable peak around 1580 cm⁻¹.

-

C-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically around 1090 cm⁻¹ and 1010 cm⁻¹, respectively.

The presence of these characteristic absorption bands would provide strong evidence for the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrum Acquisition

Electron Ionization (EI) is a common method for analyzing small organic molecules:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum Data

The predicted key fragments in the EI mass spectrum are listed below.

| m/z | Proposed Fragment |

| 324/326/328 | [M]⁺ (Molecular Ion) |

| 183/185 | [C₇H₄OBr]⁺ |

| 139/141 | [C₇H₄OCl]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

| 155/157 | [C₇H₆Br]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) would be observed at m/z 324, with isotopic peaks at 326 and 328 due to the presence of both chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) isotopes. The characteristic isotopic pattern would be a strong confirmation of the elemental composition.

-

Major Fragmentation Pathways: The primary fragmentation is expected to be α-cleavage on either side of the carbonyl group.

-

Cleavage between C-7 and C-8 would lead to the formation of the 4-bromobenzyl cation ([C₇H₆Br]⁺) at m/z 155/157 and the 4-chlorophenylacylium ion ([C₇H₄OCl]⁺) at m/z 139/141.

-

Cleavage between the carbonyl carbon and the 4-chlorophenyl ring would result in the 4-chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111/113.

-

Another significant fragmentation would be the McLafferty rearrangement, if sterically feasible, though α-cleavage is generally more dominant for such structures.

-

Figure 4: Simplified predicted fragmentation pathway for 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one in EI-MS.

Conclusion

The comprehensive spectral analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the structural elucidation of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one. By combining the information from these complementary techniques, researchers can confidently confirm the identity and purity of this compound. The detailed interpretation of the expected spectral features, grounded in fundamental principles and comparisons with related molecules, serves as a valuable resource for scientists in the field of chemical synthesis and analysis.

References

-

IUCr. (2025). 1-(4-Bromophenyl)-3-chloropropan-1-one. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol. Retrieved from [Link]

-

PMC. (n.d.). 3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, molecular structure, spectral investigation on (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-phenylpropan-1-one. Retrieved from [Link]

-

Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-1-(4-bromophenyl)propan-1-one. Retrieved from [Link]

-

MDPI. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Retrieved from [Link]

-

ResearchGate. (2025). 1-(4-Bromophenyl)-3-chloropropan-1-one. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-bromopropane. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of Brominated Chalcone Derivatives

Executive Summary: The Halogenated Scaffold

Chalcones (1,3-diaryl-2-propen-1-ones) represent a "privileged scaffold" in medicinal chemistry, serving as precursors to flavonoids and exhibiting potent anticancer, antileishmanial, and antimicrobial activities. The introduction of a bromine atom—typically via electrophilic aromatic substitution or the use of brominated starting materials in Claisen-Schmidt condensation—significantly alters the physicochemical landscape of the molecule.

While bromination often enhances biological affinity through specific halogen bonding and hydrophobic interactions, it invariably exacerbates the solubility bottleneck . Brominated chalcones exhibit high lipophilicity (LogP > 3.5) and robust crystal lattice energies, making them sparingly soluble in aqueous media. This guide provides a rigorous, self-validating framework for characterizing the solubility profiles of these derivatives, enabling researchers to transition from synthesis to viable formulation.

Physicochemical Impact of Bromination

To manipulate solubility, one must understand the molecular forces at play. The substitution of a hydrogen atom with bromine on the chalcone A or B ring introduces three critical changes:

-

Lipophilicity Surge: Bromine is highly lipophilic. For the prototype compound (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one , the experimental LogP jumps to approximately 3.76 , compared to ~3.0 for the unsubstituted chalcone. This dictates a preference for non-polar solvents.

-

Crystal Lattice Stabilization: Bromine acts as a Lewis acid in halogen bonding (R-Br···Y), where Y is a nucleophile (e.g., carbonyl oxygen of a neighboring molecule). This "sigma-hole" interaction often increases the melting point and lattice energy, requiring higher energy input (

) to break the crystal lattice during dissolution. -

Molecular Volume: The large van der Waals radius of bromine (1.85 Å) increases the molar volume, requiring larger cavity formation in the solvent, which is energetically unfavorable in highly structured solvents like water.

Experimental Protocol: Thermodynamic Solubility Determination

Standardized Workflow for Reproducible Data

This protocol utilizes the Shake-Flask Method coupled with HPLC-UV quantitation , the gold standard for equilibrium solubility.

Reagents and Setup

-

Analyte: Purified Brominated Chalcone (>98% purity by HPLC).

-

Solvent System: Water, Ethanol, DMSO, PEG-400, Chloroform (covering a dielectric constant range of 4.8 to 80).[1]

-

Equipment: Orbital shaker incubator, 0.45 µm PTFE syringe filters, HPLC system (C18 column).

The "Saturation-Equilibrium" Workflow

-

Supersaturation: Add the brominated chalcone in excess to 5 mL of the selected solvent in a borosilicate glass vial. A visible solid precipitate must persist.

-

Equilibration: Agitate the vials at a fixed temperature (e.g., 298.15 K) for 72 hours. Note: 24 hours is often insufficient for high-melting brominated solids.[1]

-

Sedimentation: Allow the suspension to stand for 4 hours to let fine particles settle.

-

Filtration: Withdraw the supernatant and filter through a pre-heated 0.45 µm PTFE filter (to prevent precipitation on the filter).

-

Quantification: Dilute the filtrate with mobile phase and inject into HPLC.

HPLC Method Parameters (Typical)

-

Column: C18 Reverse Phase (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (70:30 v/v) – High organic content is required to elute lipophilic bromo-chalcones.[1]

-

Detection: UV at

(typically 300–320 nm for the enone system). -

Flow Rate: 1.0 mL/min.

Visualization: Experimental & Synthetic Workflow[1][2][3][4]

The following diagram outlines the critical path from synthesis to solubility data generation.

Figure 1: Integrated workflow for the synthesis, purification, and solubility profiling of brominated chalcone derivatives.

Solubility Data & Solvent Systems

Brominated chalcones exhibit a "U-shaped" or monotonic solubility curve relative to solvent polarity, often peaking in moderately polar aprotic solvents.

Representative Solubility Profile (298.15 K) Note: Values are illustrative of the class behavior (e.g., 4-bromochalcone).

| Solvent Type | Solvent | Solubility Trend | Mechanistic Rationale |

| Non-Polar | Chloroform | High (> 50 mg/mL) | Excellent dispersion interactions; solubilizes the hydrophobic bromo-aryl rings. |

| Polar Aprotic | DMSO | High (> 40 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; accepts H-bonds (if OH present). |

| Polar Aprotic | Ethyl Acetate | Moderate | Good balance of polarity; effective for extraction but less solubilizing than CHCl3. |

| Polar Protic | Ethanol | Low (< 5 mg/mL) | H-bonding network of solvent resists cavity formation for the large hydrophobic solute. |

| Highly Polar | Water | Negligible (< 0.01 mg/mL) | Hydrophobic effect dominates; high energy cost to disrupt water structure. |

Thermodynamic Modeling

To predict solubility at different temperatures, the Modified Apelblat Equation is the standard model for this class of compounds:

Where:

- is the mole fraction solubility.[2]

- is the temperature in Kelvin.[3]

- are empirical constants derived from regression analysis.

For brominated chalcones, the dissolution is typically endothermic (

Formulation Strategies

Given the poor aqueous solubility (Class II or IV in BCS), formulation is critical for bioavailability.

-

Solid Dispersions: Using carriers like PVP-K30 or PEG-6000 to inhibit crystallization.

-

Cyclodextrin Complexation: The hydrophobic bromophenyl ring fits well into the

-cyclodextrin cavity, enhancing apparent water solubility. -

Nanocrystals: Top-down milling to increase surface area, improving dissolution rate (though not equilibrium solubility).

References

-

EPA. (2025). 1-(4-bromophenyl)-3-phenylpropane-1,3-dione Properties: Experimental and Predicted Data. U.S. Environmental Protection Agency. Retrieved from [Link][1]

-

Bhalu, A. A., et al. (2014).[3] Chalcones: A Solubility Study at Different Temperatures. International Letters of Chemistry, Physics and Astronomy. Retrieved from [Link][1]

-

PubChem. (2025). 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

Sweeting, S. G., et al. (2020). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. Acta Crystallographica Section B. Retrieved from [Link]

Sources

Comprehensive Structural Elucidation of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one

A Technical Monograph for Drug Discovery & Organic Synthesis Applications

Executive Summary & Molecular Profile[1]

Compound: 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one Chemical Class: Dihydrochalcone (1,3-Diarylpropan-1-one) Molecular Formula: C₁₅H₁₂BrClO Exact Mass: ~321.976 (for ⁷⁹Br, ³⁵Cl)[1]

This guide provides a rigorous structural characterization framework for 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one , a critical intermediate in the synthesis of pyrazoline-based anti-inflammatories and a scaffold for kinase inhibitors. Unlike its unsaturated precursor (the chalcone), this molecule possesses a flexible ethylene bridge, altering its pharmacodynamic binding potential and solubility profile.[2]

The characterization strategy defined below prioritizes orthogonality : using mass spectrometry for elemental composition, NMR for connectivity, and vibrational spectroscopy for functional group validation.[2]

Analytical Workflow & Logic

The following decision tree illustrates the logical flow for validating this compound, specifically distinguishing it from the unsaturated chalcone impurity often present after hydrogenation.

Figure 1: Analytical workflow ensuring the exclusion of unreduced chalcone intermediates and regioisomers.

Mass Spectrometry: The Isotopic Fingerprint

For halogenated organic compounds, Mass Spectrometry (MS) is not just about molecular weight; it is about the isotopic envelope .[2] This molecule contains one Chlorine and one Bromine atom, creating a unique "fingerprint" that serves as an immediate identity check.[2]

Theoretical Isotope Distribution[2][3]

-

Chlorine: ³⁵Cl (75.8%) / ³⁷Cl (24.2%) — Ratio ~3:1[1]

-

Bromine: ⁷⁹Br (50.7%) / ⁸¹Br (49.3%) — Ratio ~1:1

When combined, these probabilities generate a distinct M, M+2, M+4 pattern.[2]

| Ion Species | Halogen Composition | Relative Abundance (Approx) | m/z (Nominal) |

| M | ⁷⁹Br + ³⁵Cl | 100% (Base) | 322 |

| M+2 | (⁸¹Br + ³⁵Cl) + (⁷⁹Br + ³⁷Cl) | ~130% | 324 |

| M+4 | ⁸¹Br + ³⁷Cl | ~30% | 326 |

Critical Check: If your MS data shows a 1:1 doublet (M, M+2) only, you are missing the Chlorine.[2] If you see a 3:1 doublet, you are missing the Bromine.[2] The 1:1.3:0.3 triplet pattern is non-negotiable for this specific scaffold.[2]

Figure 2: Combinatorial logic of halogen isotopes resulting in the characteristic MS envelope.

Nuclear Magnetic Resonance (NMR) Characterization

NMR is the primary tool for confirming the reduction of the double bond (dihydrochalcone vs. chalcone).[2]

¹H NMR (Proton) - 400 MHz, CDCl₃

The spectrum is defined by two distinct regions: the aliphatic "linker" and the aromatic "bookends."[2]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 3.05 - 3.10 | Triplet (t) | 2H | CH ₂-Ar(Br) | Benzylic protons (next to Br-phenyl).[1] |

| 3.25 - 3.30 | Triplet (t) | 2H | C(O)-CH ₂ | Alpha-carbonyl protons (deshielded by C=O).[1] |

| 7.10 - 7.15 | Doublet (d) | 2H | Ar-H (Br ring) | Meta to Br, Ortho to alkyl.[1] |

| 7.38 - 7.45 | Multi. (m) | 4H | Ar-H (Mixed) | Overlap of Br-ortho and Cl-meta protons. |

| 7.85 - 7.90 | Doublet (d) | 2H | Ar-H (Cl ring) | Ortho to Carbonyl (most deshielded aromatic).[1] |

Diagnostic Signal: The presence of two triplets in the 3.0–3.3 ppm range confirms the saturated ethylene bridge.[2] If you observe doublets at δ 7.4 and δ 7.8 with a large coupling constant (J ≈ 15.7 Hz), the sample is the unreduced chalcone (impurity).[2]

¹³C NMR (Carbon) - 100 MHz, CDCl₃

-

Carbonyl (C=O): ~197-198 ppm (Characteristic of alkyl-aryl ketones).[1]

-

Aliphatic Linkers: ~30 ppm (benzylic) and ~40 ppm (alpha-keto).[1]

-

Aromatic Ipso Carbons: Four distinct quaternary signals, with the C-Cl and C-Br carbons appearing at distinctive shifts (~139 ppm and ~120 ppm respectively).

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy serves as a quick purity check for the carbonyl environment.[2]

-

C=O Stretch: 1680–1685 cm⁻¹ .[2]

-

Note: This is lower than a standard aliphatic ketone (1715 cm⁻¹) due to conjugation with the chlorophenyl ring, but higher than the chalcone precursor (~1660 cm⁻¹) because the α,β-unsaturation is removed.[2]

-

-

C-H Stretch (Aliphatic): 2920–2850 cm⁻¹ (Distinctive methylene stretches not present in the fully unsaturated chalcone).

-

C-Cl / C-Br Stretches: 1000–600 cm⁻¹ fingerprint region (often complex, but useful for batch-to-batch comparison).

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent Selection: Use CDCl₃ (Chloroform-d) neutralized with silver foil if the compound is acid-sensitive (though this ketone is generally stable).[1]

-

Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug within a glass pipette to remove insoluble inorganic salts (e.g., AlCl₃ residues from Friedel-Crafts synthesis).[1]

-

Acquisition: Run at 298 K. Ensure relaxation delay (d1) is ≥ 1.0s to allow accurate integration of aromatic protons.

Protocol B: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[2]

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 50% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic absorption).

-

Success Criteria: Single peak >98% area. The chalcone impurity typically elutes later due to the rigid, planar conjugated system interacting more strongly with the stationary phase.[2]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for interpreting the AA'BB' aromatic splitting patterns).

-

Sartori, G., & Maggi, R. (2006).[2][4] Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.[2] (Source for synthesis mechanism and byproduct identification).

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 1-(4-chlorophenyl)-1-propanone (Analog). NIST Chemistry WebBook, SRD 69.[2] [Link] (Verified source for fragmentation patterns of chloropropiophenone derivatives).

-

Larsen, M., et al. (2015).[2] "Differentiation of isomeric chalcones and dihydrochalcones by mass spectrometry." Journal of Mass Spectrometry, 50(12), 1320-1328.[2] (Validation of isotope patterns in this specific scaffold).

Sources

The Pharmacological Potential of Halogenated Chalcones: A Technical Guide for Drug Discovery Professionals

Preamble: The Emergence of Halogenated Chalcones in Medicinal Chemistry

Chalcones, belonging to the flavonoid family, have long been recognized for their diverse biological activities.[1][2] These open-chain flavonoids, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are naturally present in many edible plants.[3] The synthetic accessibility of the chalcone scaffold through methods like the Claisen-Schmidt condensation has paved the way for extensive structural modifications, leading to the development of derivatives with enhanced therapeutic potential.[4][5] Among these, halogenated chalcones have garnered significant attention in the scientific community. The introduction of halogen atoms (F, Cl, Br, I) into the chalcone framework can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electron distribution, and membrane permeability, thereby augmenting its biological activities.[3][6] This technical guide provides an in-depth exploration of the potential biological activities of halogenated chalcones, offering valuable insights for researchers, scientists, and drug development professionals.

Anticancer Activity: A Promising Frontier

Halogenated chalcones have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[7][8] The presence and position of the halogen substituent on the aromatic rings play a crucial role in determining the anticancer potency.

In Vitro Cytotoxicity of Halogenated Chalcones

The anticancer activity of halogenated chalcones is typically evaluated using in vitro cytotoxicity assays, such as the Sulforhodamine B (SRB) assay.[9][10] The half-maximal inhibitory concentration (IC50) values are determined to quantify the potency of the compounds against various cancer cell lines.

| Compound ID | Halogen Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 7b | 2-Cl, 4-F | COLO-205 (Colon) | 49.9 | [4] |

| 7d | 4-Cl | OVCAR-5 (Ovarian) | 66.6 | [4] |

| 2c | 4-Br (on phenoxy ring), 4-Cl (on B-ring) | MCF-7 (Breast) | 1.52 | [11] |

| 2f | 4-Cl (on phenoxy ring), 4-F (on B-ring) | MCF-7 (Breast) | 1.87 | [11] |

| 5 | 2,4-diCl (on benzenesulfonamide) | AGS (Gastric Adenocarcinoma) | <1.0 | [12] |

| 7 | 2,4-diCl (on benzenesulfonamide), 4-Cl | AGS (Gastric Adenocarcinoma) | <1.0 | [12] |

| 5 | 2,4-diCl (on benzenesulfonamide) | HL-60 (Leukemia) | <1.57 | [12] |

| 7 | 2,4-diCl (on benzenesulfonamide), 4-Cl | HL-60 (Leukemia) | <1.57 | [12] |

Mechanisms of Anticancer Action

Halogenated chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

One of the prominent mechanisms is the modulation of the p53 signaling pathway .[13] Certain halogenated chalcones can increase the expression of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.[14]

Another critical target is the PI3K/AKT signaling pathway , which is often hyperactivated in cancer. Halogenated chalcones have been shown to inhibit this pathway, thereby suppressing cancer cell proliferation and survival.

Furthermore, some halogenated chalcones interfere with the process of tubulin polymerization , a crucial step in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis.

Below is a DOT script illustrating the generalized anticancer mechanism of action of halogenated chalcones.

Workflow for Nitric Oxide Inhibition Assay

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Halogenated chalcones have shown promise as neuroprotective agents by targeting multiple pathways involved in neuronal cell death and dysfunction. [15][16][17]

Mechanisms of Neuroprotection

Halogenated chalcones can exert their neuroprotective effects by:

-

Enhancing Neurotrophic Signaling: Activating pathways that promote neuronal survival and growth. [15]* Antioxidant Defense: Scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes.

-

Anti-apoptotic Pathways: Inhibiting pro-apoptotic proteins and activating anti-apoptotic pathways to prevent neuronal cell death. [14]

Experimental Protocols

Synthesis of Halogenated Chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of halogenated chalcones. [4][5][18][19] Materials and Reagents:

-

Substituted acetophenone

-

Halogenated benzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add a solution of NaOH or KOH in ethanol.

-

Stir the mixture for 15-30 minutes.

-

Add the halogenated benzaldehyde (1 equivalent) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute HCl to precipitate the chalcone.

-

Filter the solid product using a Büchner funnel, wash with cold water until the washings are neutral, and dry the product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure halogenated chalcone.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

This protocol outlines the steps for determining the cytotoxicity of halogenated chalcones against adherent cancer cell lines. [7][9][10][20] Materials and Reagents:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of the halogenated chalcone and a vehicle control.

-

Incubate the plates for 48-72 hours.

-

Fix the cells by gently adding cold TCA to each well and incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with Tris-base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of halogenated chalcones against bacteria. [21][22][23][24][25] Materials and Reagents:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Halogenated chalcone stock solution

-

Microplate reader

Procedure:

-

Dispense MHB into all wells of a 96-well plate.

-

Perform a serial two-fold dilution of the halogenated chalcone stock solution across the wells.

-

Prepare a standardized bacterial inoculum and add it to each well, except for the sterility control well.

-

Include a growth control well (bacteria without the compound) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. The results can be read visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion and Future Perspectives

Halogenated chalcones represent a promising class of compounds with a wide array of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties make them attractive candidates for further drug development. The ease of their synthesis and the potential for further structural modifications offer a vast chemical space for optimization of their therapeutic efficacy and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and developing novel delivery systems to enhance their bioavailability. The continued investigation of halogenated chalcones holds the potential to yield novel therapeutic agents for a variety of diseases.

References

-

Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

-

Jain, U. K., et al. (2014). Design and Development of Halogenated Chalcone Derivatives as Potential Anticancer Agents. Tropical Journal of Pharmaceutical Research, 13(1), 73-80. [Link]

-

Aliyeva, A., et al. (2022). HALOGEN-CONTAINING CHALCONES AS VERSATILE BIOACTIVE AGENTS: A REVIEW. BAKU STATE UNIVERSITY JOURNALS. [Link]

-

Joo, H. S., et al. (2015). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments, (102), e53018. [Link]

-

Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1993. [Link]

-

Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. [Link]

-

Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

-

Chlupáčová, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 21(11), 1475. [Link]

-

Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Oreate AI. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [Link]

-

Bauer, J. A., et al. (2025). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. MethodsX, 15, 103469. [Link]

-

Kim, K. H., et al. (2022). Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors. Molecules, 27(18), 6033. [Link]

-

Lee, C. F., et al. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. Molecules, 25(12), 2907. [Link]

-

Sulforhodamine B – Knowledge and References. Taylor & Francis. [Link]

-

da Silva, T. A., et al. (2018). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Immunology, 9, 1891. [Link]

-

Leonte, D., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(10), 4009. [Link]

-

Example Pathview graphs: (a) Graphviz view on a canonical signaling... ResearchGate. [Link]

-

Kłys, A., et al. (2025). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences, 26(17), 13459. [Link]

-

Kumar, A., et al. (2018). Synthesis of halogenated chalcones and their antifungal evaluation. Krishikosh. [Link]

-

MIC values of some selected chalcones II and 2,3-dibromo derivatives... ResearchGate. [Link]

-

Leonte, D., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 28(10), 4009. [Link]

-

Rohman, N., et al. (2025). Neuroprotective activities of coumarin-chalcone derivatives: A comprehensive mechanistic review. Nano Micro Biosystems, 2(4), 1-18. [Link]

-

Kumar, S., et al. (2015). Eco-friendly synthesis and antimicrobial activity of chalcones. Der Pharma Chemica, 7(1), 164-170. [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Scientific Reports, 11(1), 23838. [Link]

-

Biological Activities of Chalcones. (2026). Journal of Pharmaceutical Sciences and Research, 18(1), 1-10. [Link]

-

Szałabska, K., et al. (2024). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules, 29(1), 113. [Link]

-

Yousry, M., et al. (2025). Chalcone-related small molecules as potent antibacterial and antifungal agents. Journal of Molecular Structure, 1311, 138303. [Link]

-

Pinto, D. C. G. A., et al. (2021). Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness. Molecules, 26(12), 3705. [Link]

-

A REVIEW ARTICLE ON CHALCONES AS ANTICANCER AGENTS. ResearchGate. [Link]

-

Sharma, H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27744-27766. [Link]

-

Akgul, O., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents. ACG Publications, 18(1), 1-8. [Link]

-

Evaluation of the Neuroprotective Effect of Chalcone on P53 and Caspase III Expression and D2-Like Dopaminergic Receptor. Brieflands. [Link]

-

I. G. C. Team. (2021). Halogenated Coumarin–Chalcones as Multifunctional Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. ACS Omega, 6(42), 28182-28193. [Link]

-

Słoczyńska, K., et al. (2022). Chalcones as Potential Ligands for the Treatment of Parkinson's Disease. Pharmaceuticals, 15(11), 1334. [Link]

-

Kim, D. S., et al. (2011). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 54(4), 564-569. [Link]

-

Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity. Oreate AI. [Link]

-

Qureshi, A. A., et al. (2005). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Journal of Clinical Biochemistry and Nutrition, 37(1), 20-27. [Link]

-

A Brief Review of The Biological Activities of Chalcones And Their Derivatives. IJSART. [Link]

-

Hassan, A. S., et al. (2025). A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. Egyptian Journal of Chemistry, 68(2), 1-18. [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

-

HowTo layout a pathway. dotsrc.org. [Link]

-

Cell signaling pathways step-by-step and templates. Mind the Graph. [Link]

Sources

- 1. Biological Activities of Chalcones [ijraset.com]

- 2. A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities – International Journal of Health & Medical Research [ijhmr.com]

- 3. bsuj.bsu.edu.az [bsuj.bsu.edu.az]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijsart.com [ijsart.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. brieflands.com [brieflands.com]

- 15. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nmb-journal.com [nmb-journal.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Development of Halogenated-Chalcones Bearing with Dimethoxy Phenyl Head as Monoamine Oxidase-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. krishikosh [krishikosh.egranth.ac.in]

- 20. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 25. ibg.kit.edu [ibg.kit.edu]

literature review of 1,3-diaryl-2-propen-1-one synthesis

An In-depth Technical Guide to the Synthesis of 1,3-Diaryl-2-propen-1-one (Chalcones)

Authored by a Senior Application Scientist

Abstract

Chalcones, formally known as 1,3-diaryl-2-propen-1-ones, represent a critical scaffold in medicinal chemistry and materials science.[1] These compounds, belonging to the flavonoid family, consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][3] This reactive ketoethylenic moiety is largely responsible for their broad spectrum of pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[4][5][6][7] Given their significance as both bioactive molecules and versatile synthetic intermediates for heterocyclic compounds, the development of efficient and sustainable synthetic methodologies is a primary focus in modern organic chemistry.[5][8] This guide provides an in-depth analysis of the core synthetic strategies for 1,3-diaryl-2-propen-1-one, with a particular focus on the mechanistic underpinnings of the Claisen-Schmidt condensation and a comparative overview of conventional and advanced green chemistry protocols.

The Cornerstone of Chalcone Synthesis: The Claisen-Schmidt Condensation

The most prevalent and fundamentally important method for synthesizing chalcones is the Claisen-Schmidt condensation.[1][4] This reaction is a crossed-aldol condensation between an aromatic ketone (e.g., acetophenone) and an aromatic aldehyde that typically lacks α-hydrogens (e.g., benzaldehyde).[1][9] The reaction can be catalyzed by either a base or an acid, with base-catalyzed routes being the most common.

The Base-Catalyzed Mechanism: A Stepwise Causality

The efficacy of the base-catalyzed Claisen-Schmidt condensation hinges on a sequence of chemically logical steps, driven by the relative acidities and electrophilicities of the reactants.

-

Step 1: Enolate Formation. The process is initiated by a base (commonly NaOH or KOH) abstracting an acidic α-proton from the ketone.[1][10] This deprotonation is favorable because the resulting carbanion is stabilized by resonance with the adjacent carbonyl group, forming an enolate ion. This enolate is the key nucleophilic species in the reaction.

-

Step 2: Nucleophilic Attack. The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[1][11] This aldehyde is an ideal electrophile as it lacks α-hydrogens, preventing self-condensation.[11] This attack forms a tetrahedral alkoxide intermediate.

-

Step 3: Protonation. The alkoxide intermediate is protonated by the solvent (typically ethanol), yielding a β-hydroxyketone, also known as an aldol adduct.[1]

-

Step 4: Dehydration. The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule).[10][11] This final step is thermodynamically driven by the formation of a highly stable, conjugated π-system, which extends across the two aromatic rings and the propenone backbone, yielding the final chalcone product.[1]

Synthetic Methodologies: From Conventional to Green Approaches

The choice of synthetic protocol directly impacts reaction efficiency, environmental footprint, and scalability. While the conventional method remains instructive, modern techniques offer significant advantages.

Conventional Synthesis Protocol (Stirring at Ambient Temperature)

This foundational method relies on simple laboratory equipment but is often hampered by long reaction times and the need for significant solvent volumes.[12][13]

Detailed Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) and the substituted benzaldehyde (10 mmol) in ethanol (20-30 mL).[1]

-

Catalyst Addition: While stirring the solution at room temperature, add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise. Continue addition until a precipitate begins to form.[1]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction time can be extensive, often ranging from several hours to 24 hours.[12][14]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acetophenone spot is consumed.[1]

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice (~100 g).[1] Acidify the mixture by slowly adding dilute hydrochloric acid (HCl) to neutralize the excess base and precipitate the crude product.

-

Purification: Isolate the crude chalcone by vacuum filtration through a Büchner funnel, washing with cold water to remove inorganic salts.[3] Further purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals.

Field Insights: The primary drawbacks of this method are its duration and often moderate yields, which are susceptible to side reactions like the self-condensation of the ketone.[13] The choice to use an aldehyde without α-hydrogens is a critical design element to prevent competing self-condensation of the aldehyde.

Green Synthetic Approaches: Enhancing Efficiency and Sustainability

In alignment with the principles of green chemistry, several advanced techniques have been developed to overcome the limitations of the conventional method.[3] These approaches focus on reducing reaction times, minimizing solvent use, and improving energy efficiency.[15]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. japsonline.com [japsonline.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjpn.org [rjpn.org]

- 8. scielo.br [scielo.br]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 11. pubs.aip.org [pubs.aip.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. jmpas.com [jmpas.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. rjpn.org [rjpn.org]

Introduction: The Scientific Imperative for Chalcone Computation

An In-depth Technical Guide to the Theoretical Calculation of Chalcone Molecular Structures

Chalcones, characterized by their core 1,3-diphenyl-2-propen-1-one framework, represent a vital class of open-chain flavonoids biosynthesized by plants.[1][2] Their deceptively simple α,β-unsaturated ketone system is a scaffold for immense chemical diversity and a wide spectrum of biological activities.[1] For decades, researchers have documented the potent anticancer, antioxidant, antimicrobial, and anti-inflammatory properties of both natural and synthetic chalcone derivatives.[1][3][4][5][6][7][8] This has positioned them as highly promising starting points for drug discovery and development.[8][9]

However, the synthesis and experimental screening of vast libraries of chalcone analogues is a resource-intensive and time-consuming endeavor. This is where theoretical and computational chemistry provides a transformative advantage. By employing quantum chemical calculations, we can move from a trial-and-error approach to a rational, predictive-driven design strategy.[10][11] Theoretical calculations allow us to elucidate the three-dimensional geometry, understand the electronic properties that govern reactivity, and predict how these molecules will interact with biological targets before a single compound is ever synthesized.[9][12] This guide serves as a technical resource for researchers and drug development professionals, detailing the core computational methodologies used to analyze chalcone structures and predict their potential as therapeutic agents.

Pillar 1: Density Functional Theory (DFT) – The Quantum Mechanical Foundation

At the heart of modern molecular modeling is Density Functional Theory (DFT), a quantum mechanical method that investigates the electronic structure of molecules to determine their properties.[13][14] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering a powerful balance between computational accuracy and efficiency.[14][15] For chalcone research, DFT is indispensable for geometry optimization, vibrational analysis, and the calculation of crucial electronic descriptors.[1][3][16][17][18]

The accuracy of a DFT calculation is fundamentally dependent on two choices: the exchange-correlation functional and the basis set .

-

Functionals : These are mathematical approximations that describe the complex exchange and correlation interactions between electrons. For organic molecules like chalcones, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results.[1][16][17][19]

-

Basis Sets : A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more accurate descriptions but are more computationally demanding. A common and robust choice for chalcones is a split-valence triple-zeta basis set like 6-311++G(d,p) , which offers a good compromise between accuracy and cost.[16]

Workflow for Computational Analysis of a Chalcone Derivative

The following diagram illustrates the overarching workflow for the theoretical analysis of a chalcone molecule, from initial structure input to the prediction of its biological activity.

Caption: Flowchart for the analysis of key DFT results.

-

Frontier Molecular Orbitals (HOMO/LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. [3][16]The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap (ΔE = ELUMO – EHOMO) is a key indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. [2][3][20]* Molecular Electrostatic Potential (MEP) : An MEP map visualizes the charge distribution on the molecule's surface. [16]Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). This is invaluable for predicting sites of intermolecular interactions.

-

Vibrational Analysis : The calculated vibrational frequencies correspond to infrared (IR) and Raman spectra. By comparing the theoretical spectrum with an experimental one, one can confirm the molecular structure and the presence of key functional groups, such as the characteristic C=O and C=C stretching vibrations in chalcones. [2][3][16][21]Note that theoretical frequencies are often systematically higher than experimental ones and may require a scaling factor (e.g., ~0.96 for B3LYP) for accurate comparison. [16]

Data Presentation: Quantitative Insights into Chalcone Structure

To facilitate comparison and analysis, quantitative data from theoretical calculations should be summarized in structured tables.

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters

| Parameter | Bond/Angle | Theoretical (B3LYP/6-311G(d,p)) | Experimental (X-ray) |

| Bond Length (Å) | C=O | 1.225 Å [16] | 1.229 Å [16] |

| C=C (olefinic) | ~1.35 Å | ~1.34 Å | |

| C-C (single) | ~1.48 Å | ~1.47 Å | |

| Bond Angle (°) | C-C-C (olefinic) | ~122° | ~121° |

| C-C=O | ~120° | ~120° | |

| Dihedral Angle (°) | A-ring–C=C–B-ring | Varies (determines planarity) | Varies |

Note: Values are representative and will vary based on the specific chalcone derivative. Discrepancies between theoretical (gas phase) and experimental (solid state) values are expected due to intermolecular forces in the crystal lattice. [1] Table 2: Key Electronic Properties Calculated by DFT

| Property | Value (a.u.) | Value (eV) | Significance |

| EHOMO | -0.225 | -6.12 | Electron-donating ability [20] |

| ELUMO | -0.092 | -2.49 | Electron-accepting ability [20] |

| Energy Gap (ΔE) | 0.133 | 3.63 | Reactivity, Stability, Bioactivity [20] |

| Dipole Moment | ~3.0 - 5.0 D | - | Molecular Polarity |

Note: a.u. = atomic units; 1 a.u. = 27.2114 eV. Values are illustrative.

Conclusion: Integrating Theory and Experiment for Accelerated Drug Discovery

The theoretical calculation of chalcone molecular structures is not merely an academic exercise; it is a powerful, predictive engine that drives modern drug discovery. [9]By leveraging DFT, researchers can gain a fundamental understanding of a molecule's stability, reactivity, and spectroscopic properties. [3][18]When combined with molecular docking, these methods allow for the rational design of novel chalcone derivatives with enhanced affinity for specific biological targets. [12][22]This computational pre-screening process significantly reduces the time and cost associated with drug development by prioritizing the most promising candidates for chemical synthesis and subsequent in vitro and in vivo validation. [7][10][11]The synergy between computational prediction and experimental verification represents the future of medicinal chemistry, and the study of chalcones is a prime example of this paradigm in action.

References

-

Frimayanti, N., Iskandar, B., & Putri, R. D. (2017). Docking studies of chalcone analogue compounds as inhibitors for breast cancer MCF7 cell line. Der Pharma Chemica, 9(12), 99-103. [Link]

-

Kumar, R. S., et al. (2022). Evaluation of PPAR gamma agonists: A molecular docking and QSAR study of chalcone analog. Journal of Applied Pharmaceutical Science, 12(10), 123-133. [Link]

-

Ibrahim, M. K., & Mohammed, S. R. (2022). Synthesis Development and Molecular Docking Study of New Azo Chalcone Derivatives. ARO-The Scientific Journal of Koya University, 10(2), 64-73. [Link]

-

Ames Laboratory. GAMESS: Open Source Quantum Chemistry Software. [Link]

-

Meti, M. D., et al. (2023). Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation. Heliyon, 9(10), e20542. [Link]

-

Krishna, A., et al. (2023). A comprehensive review of the docking studies of chalcone for the development of selective MAO-B inhibitors. Semantic Scholar. [Link]

-

Jiang, Y., Yang, Q., & Zhang, S. (2019). Computation of Structure Activity and Design of Chalcone Derivatives. Computational Chemistry, 7, 51-58. [Link]

-

Khan, I., et al. (2023). Synthesis, Biological Properties, In Silico ADME, Molecular Docking Studies, and FMO Analysis of Chalcone Derivatives as Promising Antioxidant and Antimicrobial Agents. ACS Omega, 8(39), 35940–35955. [Link]

-

de Andrade, P. O., et al. (2019). Chalcones as a basis for computer-aided drug design: innovative approaches to tackle malaria. Future Medicinal Chemistry, 11(18), 2447-2462. [Link]

-

FACCTs. ORCA Quantum Chemistry Software. [Link]

-

QuantumBioChemistry.org. Quantum chemical software. [Link]

-

Thomas, A. D., et al. (2017). A Quantitative Analysis of Weak Intermolecular Interactions & Quantum Chemical Calculations (DFT) of Novel Chalcone Derivatives. AIP Conference Proceedings, 1832(1), 050073. [Link]

-

IntuitionLabs. (2025). A Technical Overview of Molecular Simulation Software. [Link]

-

Sökmen, B., et al. (2024). A Computational Study on 1, 4-Benzodioxane-Substituted Chalcone Derivative. Journal of the Turkish Chemical Society Section A: Chemistry, 11(1), 113-124. [Link]

-

Kumar, R., et al. (2022). Recent advances in the antioxidant activity and mechanisms of chalcone derivatives: a computational review. Molecular Simulation, 48(15), 1313-1335. [Link]

-

Singh, P., & Jyoti. (2014). Computational Analysis Studies On Chalcone Derivatives As Anticonvulsant Agent. International Journal of Pharmaceutical Analysis, 2(5), 487-498. [Link]

-

Nagarajan, S., et al. (2024). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. Photochem, 5(1), 20. [Link]

-

ResearchGate. (2022). Comparison of empirical experimental and theoretical data of UV-vis absorbance profile of chalcones 1-8. [Link]

-

Fadhil, A. A., & Yousif, E. I. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ACS Omega, 8(5), 4851–4864. [Link]

-

de Oliveira, A. B., et al. (2019). Structure and theoretical approaches to a chalcone derivative. ResearchGate. [Link]

-

Jiang, Y., et al. (2019). Computation of Structure Activity and Design of Chalcone Derivatives. Semantic Scholar. [Link]

-

Fiveable. Density Functional Theory (DFT) | Computational Chemistry. [Link]

-

Arshad, M., et al. (2014). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. The Scientific World Journal, 2014, 894731. [Link]

-

Balamurugan, K., & Kumar, S. P. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry, 12(3), 3986-4001. [Link]

-

Pal, T., et al. (2018). Quantum chemical insight into molecular structure, density functional theory calculations, vibrational dynamics, natural population analysis, Hirshfeld analysis, and molecular docking approach to chalcone 1-4-bromophenyl-3-(2-methoxyphenyl)prop-2-en-1-one. Journal of Molecular Structure, 1156, 440-453. [Link]

-

Q-Chem. (2026). Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. [Link]

-

Tiwari, P., et al. (2025). Synthesis, Computational Studies of New Chalcone Derivatives as Anxiolytics and Skeletal Muscle Relaxants. Central Nervous System Agents in Medicinal Chemistry. [Link]

-

Mohamad, S. N., et al. (2022). SYNTHESIS, ELECTROCHEMICAL ANALYSIS AND DFT CALCULATION OF NEW ALKOXYLATED-CHALCONE AS SEMICONDUCTOR MATERIAL. Malaysian Journal of Analytical Sciences, 26(5), 903-916. [Link]

-

Apetrei, A., et al. (2024). A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. International Journal of Molecular Sciences, 25(11), 6081. [Link]

-

Jurzyk, M., et al. (2017). Experimental and Theoretical Studies of the Spectroscopic Properties of Chalcone Derivatives. Journal of Fluorescence, 27(2), 675-685. [Link]

-

EPrints USM. (2021). SYNTHESIS, CHARACTERIZATION AND THEORETICAL STUDIES OF CHALCONE AND ETHYNYLATED SCHIFF-BASE DERIVATIVES FOR POTENTIAL LIGHT EMIT. [Link]

-

Al-Omair, M. A., et al. (2024). A Computational DFT Insight into the Optimized Structure, Electronic Structures, Spectroscopic Analysis, and Thermodynamic Parameters of 1-(4-Bromophenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one. ACS Omega. [Link]

-

Bale, T. S., et al. (2024). FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone. International Journal of Research in Pharmacy and Allied Science, 3(2), 1-8. [Link]

-

Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(2), e202112438. [Link]

-

Qurrata A'yun, A. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

Bioinformatics Insights. (2025). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]

-

Papaconstantinou, G. (2024). A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. MDPI. [Link]

-

Wikipedia. Density functional theory. [Link]

-

Chemistry Grad School. (2025). Practical Guide to Density Functional Theory (DFT) Calculations. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives [mdpi.com]

- 3. Structural and theoretical exploration of a multi-methoxy chalcone: Synthesis, quantum theory, electrostatics, molecular packing, DFT analysis, and in-silico anti-cancer evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chalcones as a basis for computer-aided drug design: innovative approaches to tackle malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computation of Structure Activity and Design of Chalcone Derivatives [scirp.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses [mdpi.com]

- 14. Density functional theory - Wikipedia [en.wikipedia.org]

- 15. fiveable.me [fiveable.me]

- 16. euroasiajournal.org [euroasiajournal.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijrpas.com [ijrpas.com]

- 22. semanticscholar.org [semanticscholar.org]

Methodological & Application

Part 1: Executive Summary & The Analytical Challenge

Application Note: High-Resolution Purity Analysis of Chalcones via HPLC